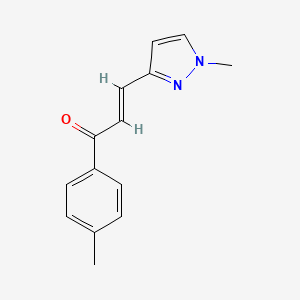![molecular formula C22H28N2O3 B5403340 4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MPMPB and is used in various research applications due to its unique properties.
作用機序
The exact mechanism of action of MPMPB is not fully understood. However, it is believed to act as an antagonist at dopamine D2 receptors and as an agonist at sigma receptors. MPMPB has also been shown to have an affinity for serotonin receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MPMPB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may contribute to its therapeutic effects in neurological disorders. MPMPB has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of using MPMPB in lab experiments is its high affinity for dopamine D2 receptors. This makes it an ideal ligand for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MPMPB is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of MPMPB in scientific research. One area of interest is the study of its effects on other neurotransmitter systems such as the glutamate and GABA systems. MPMPB has also been shown to have potential therapeutic effects in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of MPMPB and its potential therapeutic applications.
Conclusion:
In conclusion, MPMPB is a unique chemical compound that has gained significant attention in the field of scientific research. Its high affinity for dopamine D2 receptors and its potential therapeutic applications make it an ideal ligand for studying various neurological disorders. While there are limitations to its use in lab experiments, the future directions for the use of MPMPB in scientific research are promising.
合成法
The synthesis of MPMPB involves the reaction of 3-methylphenoxyacetyl chloride with 3-(4-morpholinyl)propylamine in the presence of triethylamine. The resulting product is then reacted with benzoyl chloride to obtain MPMPB. This synthesis method has been described in detail in various research papers and is considered to be a reliable method for the production of MPMPB.
科学的研究の応用
MPMPB has been extensively used in scientific research for its unique properties. It is commonly used as a ligand for various receptors such as dopamine receptors, sigma receptors, and serotonin receptors. MPMPB has been shown to have high affinity for dopamine D2 receptors and is used in the study of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
4-[(3-methylphenoxy)methyl]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-18-4-2-5-21(16-18)27-17-19-6-8-20(9-7-19)22(25)23-10-3-11-24-12-14-26-15-13-24/h2,4-9,16H,3,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORWJHUJDWFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)

![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)

![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
